FMOC-DL-styrylalanine

Vue d'ensemble

Description

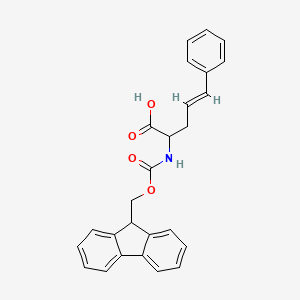

FMOC-DL-styrylalanine, also known as (4E)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenyl-4-pentenoic acid, is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (FMOC) protecting group attached to the amino group of DL-styrylalanine. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of FMOC-DL-styrylalanine typically involves the protection of the amino group of DL-styrylalanine with the FMOC group. This can be achieved by reacting DL-styrylalanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction proceeds under mild conditions and yields this compound as a solid product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

FMOC-DL-styrylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the double bonds in the styryl group to single bonds.

Substitution: The FMOC group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of this compound, while reduction may produce reduced derivatives with single bonds in the styryl group.

Applications De Recherche Scientifique

Peptide Synthesis

Role in Solid-Phase Peptide Synthesis

FMOC-DL-styrylalanine is predominantly utilized as a building block in solid-phase peptide synthesis (SPPS). The FMOC group provides stability during the synthesis process, allowing for efficient coupling reactions while protecting the amino group from unwanted side reactions. The ability to remove the FMOC group under mild basic conditions facilitates the formation of peptide bonds, making it an invaluable tool in peptide chemistry.

Case Study: Synthesis of Antimicrobial Peptides

In a study focusing on antimicrobial peptides, this compound was incorporated into peptide sequences to enhance their potency against bacterial strains. The resulting peptides demonstrated improved activity due to the structural modifications introduced by the styryl group, which influenced hydrophobic interactions and membrane permeability. This case highlights the compound's utility in developing effective antimicrobial agents .

Biochemical Research

Investigating Protein Interactions

This compound serves as a critical reagent in studying protein-protein interactions (PPIs). By incorporating this amino acid into specific peptide sequences, researchers can utilize its unique chemical properties to probe interactions within cellular pathways. For instance, its styryl moiety can act as a fluorescent reporter, enabling real-time monitoring of protein interactions through fluorescence spectroscopy .

Case Study: Enzyme Mechanism Studies

Research has shown that this compound can influence enzyme mechanisms by altering substrate specificity and binding affinity. In one study, derivatives of this compound were synthesized and tested against various enzymes, revealing insights into catalytic mechanisms and substrate interactions. The findings emphasized the importance of structural modifications in understanding enzyme functionality .

Medicinal Applications

Potential Therapeutic Properties

This compound derivatives are being investigated for their potential therapeutic applications, particularly in the development of peptide-based drugs. The compound's ability to modify peptide structures allows for the design of targeted therapies for diseases such as cancer and metabolic disorders.

Case Study: Inhibition of Tau Aggregation

A notable application involves the use of this compound derivatives as inhibitors of tau aggregation, which is implicated in neurodegenerative diseases like Alzheimer's. Research demonstrated that these derivatives could effectively disrupt tau fibril formation, providing a promising avenue for therapeutic intervention .

Industrial Applications

Reagent in Pharmaceutical Production

In industrial settings, this compound is employed as a reagent in the production of pharmaceuticals. Its role in synthesizing complex peptides makes it essential for developing drugs that target specific biological pathways.

Case Study: Vaccine Development

The compound has also been utilized in biotechnological applications, particularly in the production of peptide-based vaccines. By enhancing immunogenic responses through structural modification of vaccine components, this compound contributes to more effective vaccine formulations .

Summary Table of Applications

| Application Area | Description | Notable Case Studies |

|---|---|---|

| Peptide Synthesis | Building block for solid-phase peptide synthesis | Antimicrobial peptides synthesis |

| Biochemical Research | Studying protein interactions and enzyme mechanisms | Enzyme mechanism studies |

| Medicinal Applications | Development of peptide-based drugs and therapeutic agents | Inhibition of tau aggregation |

| Industrial Applications | Reagent in pharmaceutical production and vaccine development | Peptide-based vaccine formulations |

Mécanisme D'action

The mechanism of action of FMOC-DL-styrylalanine involves its role as a protecting group in peptide synthesis. The FMOC group stabilizes the amino group of DL-styrylalanine, preventing unwanted side reactions during peptide bond formation. The FMOC group can be removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparaison Avec Des Composés Similaires

FMOC-DL-styrylalanine is unique due to its combination of the FMOC protecting group and the styrylalanine moiety. Similar compounds include:

FMOC-DL-phenylalanine: Another FMOC-protected amino acid used in peptide synthesis.

FMOC-DL-tryptophan: A compound with similar protecting group but different amino acid.

FMOC-DL-tyrosine: Used in similar applications but with a different aromatic side chain.

This compound stands out due to its specific structural features and the stability of the FMOC group under various conditions.

Activité Biologique

FMOC-DL-styrylalanine is a non-proteinogenic amino acid derivative that has garnered attention in the field of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by the presence of a styryl group attached to the alpha carbon of alanine, protected by a 9-fluorenylmethoxycarbonyl (FMOC) group. The FMOC group serves as a protective moiety during peptide synthesis, allowing for the incorporation of this amino acid into larger peptide chains.

- Inhibition of Protein Kinases : Research indicates that derivatives of this compound can act as inhibitors of specific protein kinases. For instance, studies have shown that certain macrocyclic compounds containing this compound exhibit potent inhibitory effects on Src kinase activity, with IC50 values as low as 4 nM . This suggests that this compound can modulate signaling pathways critical for cell proliferation and survival.

- Substrate Specificity in Enzymatic Reactions : this compound has been evaluated in the context of aminopeptidase activity profiling. Non-proteinogenic amino acids like styrylalanine were found to be effective substrates for various aminopeptidases, indicating their potential utility in enzyme specificity studies and as probes for enzyme activity .

- Anti-Cancer Properties : Preliminary studies have suggested that compounds incorporating this compound may exhibit anti-cancer properties by inducing apoptosis in cancer cell lines. For example, analogs that interact with BCL6, a known oncogenic transcription factor, have shown promise in disrupting cancer cell viability .

Case Study 1: Src Kinase Inhibition

A study focused on the design and synthesis of macrocyclic inhibitors derived from this compound demonstrated significant inhibition of Src kinase. The research involved systematic modifications to the compound's structure, revealing that certain substitutions could enhance potency dramatically—up to 150-fold compared to parent compounds .

| Compound | IC50 (nM) | Comments |

|---|---|---|

| Parent Compound | >1000 | Baseline potency |

| Modified Compound A | 80 | Improved potency with phenylalanine substitution |

| Modified Compound B | ≤4 | Highly potent Src inhibitor |

Case Study 2: Enzyme Profiling with Non-Proteinogenic Amino Acids

In another investigation, this compound was included in a library of non-proteinogenic amino acids to assess its substrate specificity across various human and bacterial aminopeptidases. The findings indicated that this compound could effectively mimic natural substrates, providing insights into enzyme mechanisms and potential therapeutic targets .

Research Findings

- Diversity in Biological Activity : The incorporation of this compound into peptides has been shown to enhance biological activity due to its unique hydrophobic characteristics, which can influence peptide folding and stability.

- Potential Therapeutic Applications : Given its ability to inhibit key kinases involved in cancer progression and its favorable interactions with various enzymes, this compound holds promise for development as a therapeutic agent in oncology and other diseases where protein kinases play a pivotal role.

- Future Directions : Ongoing research aims to further elucidate the mechanisms by which this compound exerts its biological effects, including detailed structural studies using X-ray crystallography and NMR spectroscopy to understand binding interactions at the molecular level.

Propriétés

IUPAC Name |

(E)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-15,23-24H,16-17H2,(H,27,30)(H,28,29)/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMHHKMOLFNMMV-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215190-24-2 | |

| Record name | Fmoc-L-Styrylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.